molecular formula C6H10O3 B127492 (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol CAS No. 156928-10-8

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Cat. No. B127492
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-PBXRRBTRSA-N
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Description

“(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” is a synthetic organic compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of “(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” involves several methods. One method involves the preparation of diastereomerically pure (3R,3aS,6aR) hexahydro-furo [2,3-b]furan-3-ol as well as a novel intermediate, (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one . This method also includes the crystallization of (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one and the epimerization of (3aR,4R,6aS) 4-methoxy-tetrahydro-furo [3,4-b]-furan-2-one to (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one .


Molecular Structure Analysis

The molecular formula of “(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” is C6H9NO6 . The average mass is 190.151 Da and the monoisotopic mass is 190.047745 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” are complex and involve several steps. These include the transformation of a 2,3-diprotected-2,3-dihydroxy-propionaldehyde into a derivative encompassing a nitromethyl and one or two carboxylate moieties .

Scientific Research Applications

Synthesis in HIV Protease Inhibitors

  • Development as a Ligand for HIV Protease Inhibitors : This compound is crucial in the synthesis of HIV protease inhibitors. Its stereoselective synthesis is notable for its high enantiomeric excess, making it a high affinity P2-ligand essential for developing new generations of HIV protease inhibitors (Ghosh, Li, & Perali, 2006).
  • Efficient Synthesis for HIV Inhibitors : Its synthesis, using a variety of methods including organocatalytic condensation and enzymatic optical resolution, contributes to the production of several clinical and experimental HIV protease inhibitors, including Darunavir (Sevenich et al., 2017).

Advanced Synthesis Techniques

  • Lanthanide Catalyst in Synthesis : A novel method employing a lanthanide catalyst showcases an efficient way to synthesize racemic hexahydrofuro[2,3-b]furan-3-ol. This process is scalable and has potential for constructing various furo[2,3-b]furan derivatives (Yu et al., 2007).
  • One-Pot Biocatalyzed Synthesis : The one-pot synthesis process involving both organo- and biocatalysis demonstrates an efficient approach for producing enantiopure hexahydrofuro[2,3-b]furan-3-ol, key for HIV-1 protease inhibitors (Kanemitsu et al., 2016).
  • Bicyclization Method for Derivatives : A novel bicyclization technique facilitates the efficient construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives, valuable for synthesizing fused furofuran compounds in a time-saving and catalyst-free manner (Shu et al., 2013).

Drug Synthesis and Characterization

  • Role in Darunavir Synthesis : It is a key subunit in the synthesis of Darunavir, a widely used drug for HIV/AIDS treatment. The synthesis process utilizes commercially available sugar derivatives and involves several precise steps for the optically active ligand alcohol (Ghosh, Markad, & Robinson, 2020).
  • Darunavir Analogue Synthesis : It is involved in the synthesis of a darunavir analogue, indicating its versatility in creating various drug compounds with high purity and yield (Bommena et al., 2015).

properties

IUPAC Name

(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438797
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

CAS RN

156928-10-8
Record name (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156928-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 2
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 3
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 4
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 5
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 6
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

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